N-(4-aminophenyl)-N-cyclohexylamine
Overview
Description
“N-(4-aminophenyl)-N-cyclohexylamine” is a compound that contains an amine group attached to a phenyl group and a cyclohexyl group. Compounds with similar structures are often used in the synthesis of various pharmaceuticals and in chemical research .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving aromatic amines .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a cyclohexyl group and a phenyl group both attached to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Amines, in general, can undergo a variety of reactions, including alkylation, acylation, and reactions with acids .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, similar compounds have been reported to be solid at room temperature .Mechanism of Action
Target of Action
The primary targets of 1-N-cyclohexylbenzene-1,4-diamine are copper-containing amine oxidases and flavoprotein polyamine oxidases . These enzymes play a crucial role in the metabolism of amines and polyamines, which are involved in various physiological processes such as cell growth, differentiation, and apoptosis .
Mode of Action
1-N-cyclohexylbenzene-1,4-diamine interacts with its targets by inhibiting their enzymatic activity . The compound’s structure, which is based on diamines, allows it to bind to the active sites of these enzymes, thereby preventing them from catalyzing their respective reactions .
Biochemical Pathways
The inhibition of amine oxidases and polyamine oxidases by 1-N-cyclohexylbenzene-1,4-diamine affects the metabolism of amines and polyamines . This can lead to changes in the concentrations of these molecules, which can have downstream effects on various cellular processes, including cell growth and differentiation .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The inhibition of amine oxidases and polyamine oxidases by 1-N-cyclohexylbenzene-1,4-diamine can result in changes in cellular processes, potentially leading to effects at the molecular and cellular levels . These effects would depend on the specific physiological context and the concentrations of amines and polyamines in the cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-N-cyclohexylbenzene-1,4-diamine. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s solubility, stability, and its interactions with its targets . Furthermore, the compound’s action could also be influenced by factors related to the biological environment, such as the concentrations of its targets and other molecules involved in amine and polyamine metabolism .
Properties
IUPAC Name |
4-N-cyclohexylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZARQBVTRHEUOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.